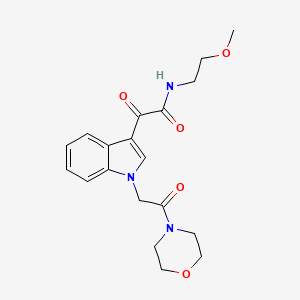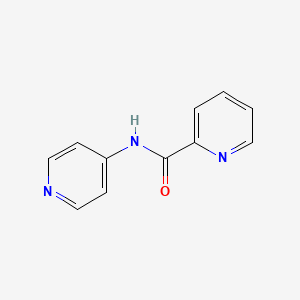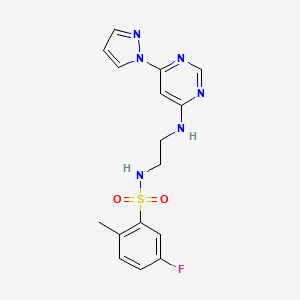
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C13H17NO5S and its molecular weight is 299.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Alternate Substrates for E. coli Dihydropteroate Synthase
Sulfonamides, including compounds structurally related to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, have been studied for their interactions with enzymes such as dihydropteroate synthase in Escherichia coli. These studies have shown that some sulfonamides can act as efficient alternate substrates for this enzyme, competing with p-aminobenzoic acid and contributing to the antimicrobial action of sulfonamides. The significance of these observations in the context of antimicrobial action suggests a potential avenue for investigating the applications of this compound in microbial resistance studies (Roland et al., 1979).
Microbial Degradation Pathways
Research on the microbial degradation of sulfonamides has identified novel pathways involving ipso-hydroxylation followed by fragmentation. These pathways, which lead to the breakdown of sulfonamide antibiotics in microbial strains such as Microbacterium sp., could provide insights into the biodegradation and environmental fate of related compounds, including this compound. Such studies are crucial for understanding how these compounds might be removed or transformed in the environment, potentially affecting antibiotic resistance propagation (Ricken et al., 2013).
Synthesis and Spectral Evaluation
The synthesis and spectral evaluation of sulfonamides, including the examination of their biological activities, is a significant area of research. Studies have focused on the synthesis of various sulfonamide derivatives, characterized by spectral techniques such as 1H-NMR, IR, and EI-MS, and examined for their antimicrobial activities. Such research underpins the development of new pharmaceuticals and could inform the synthesis and application of this compound in medical science (Rehman et al., 2019).
Binding Studies and Enzyme Inhibition
Binding studies using fluorescent probes have provided insights into the interactions between sulfonamides and proteins such as bovine serum albumin. These studies help in understanding the binding mechanisms and potential therapeutic applications of sulfonamides. Furthermore, research on sulfonamides as enzyme inhibitors, including their effects on enzymes such as cyclooxygenase-2 (COX-2), has highlighted their potential in developing treatments for conditions such as arthritis and inflammation. Investigations into the binding and inhibition properties of sulfonamides could inform similar studies on this compound, exploring its therapeutic applications and interactions with biological molecules (Jun et al., 1971).
作用機序
Target of action
The targets of a compound are usually proteins such as enzymes or receptors. The specific targets would depend on the structure of the compound and its chemical properties. For instance, compounds containing an indole nucleus have been found to bind with high affinity to multiple receptors .
Biochemical pathways
The compound could affect various biochemical pathways depending on its targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
特性
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(4-6-18-9-13)8-14-20(16,17)11-1-2-12-10(7-11)3-5-19-12/h1-2,7,14-15H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGINKOMTZYJJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3(CCOC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2526476.png)
![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2526477.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2526484.png)




![Ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2526491.png)
![2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2526492.png)
![4-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2526493.png)
![Methyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2526495.png)
![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]propanamide](/img/structure/B2526497.png)
